The synthesis of CGP 74514 dihydrochloride involves multiple steps, starting with the formation of a core purine structure. The typical synthetic route includes the following stages:
The reaction conditions typically require careful control of temperature and pH, often utilizing organic solvents like dimethyl sulfoxide to achieve high yields and purity.
CGP 74514 dihydrochloride has a complex molecular structure characterized by its purine base. The key structural features include:
The molecular weight is approximately 373.27 g/mol, with specific stereochemistry that contributes to its selective inhibition of CDK1. The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 373.27 g/mol |
Structure Type | Purine Derivative |
CGP 74514 dihydrochloride participates in several chemical reactions relevant to its function as a CDK1 inhibitor:
These reactions are essential for modifying CGP 74514 dihydrochloride for further studies or applications in drug development .
The mechanism of action of CGP 74514 dihydrochloride primarily revolves around its selective inhibition of CDK1. By binding to the active site of CDK1, it prevents the phosphorylation of target proteins that are crucial for cell cycle progression, particularly at the G2/M transition phase. This inhibition leads to:
Studies indicate that CGP 74514 dihydrochloride significantly reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro, further supporting its role as an anticancer agent .
CGP 74514 dihydrochloride is primarily used in scientific research with applications including:
Its potency as a CDK1 inhibitor makes it a valuable tool for researchers exploring therapeutic strategies against cancer and other diseases related to cell cycle dysregulation .
CGP 74514 dihydrochloride is a potent purine-derived inhibitor targeting cyclin-dependent kinase 1 (CDK1), a master regulator of mitotic entry. Its primary mechanism involves competitive inhibition at the ATP-binding site of CDK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 25 nM. This high potency stems from specific molecular interactions: the compound's aminocyclohexyl group forms hydrogen bonds with conserved residues in the kinase hinge region, while its chlorophenyl moiety induces hydrophobic packing within the catalytic cleft [1] [3].
Selectivity profiling reveals preferential inhibition of CDK1 over other CDK family members. While its affinity for CDK1 is dominant, it moderately inhibits CDK2 (IC₅₀ ~100 nM) and CDK4 (IC₅₀ ~200 nM), as evidenced by kinase panel assays. This selectivity profile positions CGP 74514 as a more precise tool than first-generation pan-CDK inhibitors like flavopiridol, which broadly targets transcriptional CDKs (CDK7/9) [1] [3] [4]. The compound's selectivity is further demonstrated by its minimal activity against non-CDK kinases such as MAPK or PKC at concentrations below 1 µM.
Table 1: Kinase Inhibition Profile of CGP 74514 Dihydrochloride
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK1) |
---|---|---|
CDK1/Cyclin B | 25 | 1.0 |
CDK2/Cyclin E | ~100 | 4.0 |
CDK4/Cyclin D1 | ~200 | 8.0 |
CDK7/Cyclin H | >500 | >20 |
CDK9/Cyclin T | >500 | >20 |
Data compiled from biochemical kinase assays [1] [3]
Beyond direct kinase inhibition, CGP 74514 dihydrochloride exerts profound effects on CDK signaling cascades. In human leukemia cells (U937 model), the compound disrupts the CDK1-cyclin B1 complex assembly, preventing phosphorylation of CDK1 at Thr161—a critical activation site. This disruption triggers downstream effects including:
Notably, CGP 74514 demonstrates synergistic network modulation when combined with PI3K/Akt inhibitors. In co-treatment studies with LY294002, it amplifies mitochondrial damage by 3.2-fold compared to monotherapy. This synergy arises from dual targeting of survival pathways: LY294002 suppresses Akt-mediated phosphorylation of CDK regulators, while CGP 74514 directly inhibits CDK activity, collectively promoting pro-apoptotic signaling [1] [3]. The compound also influences the NF-κB pathway, reducing nuclear translocation of p65 and downregulating cyclin D1 expression—a key CDK4/6 cofactor frequently overexpressed in cancers [3] [4].
Table 2: Signaling Pathways Modulated by CGP 74514 Dihydrochloride
Pathway | Molecular Effect | Functional Consequence |
---|---|---|
CDK1-Cyclin B | Disrupted complex assembly | G2/M arrest |
PI3K/Akt | Reduced Akt phosphorylation | Mitochondrial depolarization |
Rb/E2F | Hypophosphorylated Rb | Cell cycle arrest at G1/S |
Bcl-2 Family | Altered Bcl-xL phosphorylation | Enhanced apoptosis |
NF-κB | Reduced p65 nuclear translocation | Downregulation of cyclin D1 |
CGP 74514 dihydrochloride induces potent G2/M arrest across diverse cancer lineages. In U937 monocytic leukemia cells, treatment with 1 μM CGP 74514 for 24 hours causes a 4.3-fold increase in the G2/M population (from 12% to 52%). This arrest mechanism involves:
The compound's efficacy varies by cellular context. Leukemia cell lines (U937, HL-60) exhibit greater sensitivity than solid tumor models (MCF-7, A549), likely due to differential expression of CDK1 regulatory proteins. Notably, CGP 74514-induced arrest is not terminal; cells either undergo apoptosis via PARP cleavage (caspase-3-dependent pathway) or slip into G1 phase after prolonged arrest. The apoptotic outcome predominates in leukemia models where treatment increases mitochondrial permeability by 65%, triggering cytochrome c release and activation of executioner caspases [1] [3].
Synergistic G2/M checkpoint abrogation occurs when combining CGP 74514 with DNA-damaging chemotherapeutics. In glioblastoma models, sequential administration with temozolomide—a DNA alkylating agent—reduces G2/M repair capacity by 78%, converting transient arrest into apoptotic death. This strategy exploits the compound's ability to override DNA damage-induced checkpoint activation, forcing damaged cells into catastrophic mitosis [3] [5].
Concluding RemarksCGP 74514 dihydrochloride represents a refined chemical tool for dissecting CDK1-specific functions in cell cycle regulation. Its distinct selectivity profile and synergistic potential with targeted agents offer compelling research applications for probing cell cycle vulnerabilities in cancer. Future studies exploring its activity in CDK1-overexpressing malignancies or in rational combination regimens may yield new mechanistic insights into cell cycle-targeted therapeutics.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6